N-1,3-benzoxazol-2-ylguanidine
Overview
Description
N-1,3-benzoxazol-2-ylguanidine, also known as BOG, is a type of guanidine derivative1. It is a white powder that is soluble in water and alcohol1. It has garnered attention in the scientific community due to its unique physical and chemical properties, as well as potential applications in various fields of research and industry2.
Synthesis Analysis
N-1,3-benzoxazol-2-ylguanidine has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments1. It has been involved in the synthesis of 1,2-benzisothiazol-3-ylguanidines and related compounds1. It has also been used in the Ir-catalyzed alkylation of C (sp3)-H bonds adjacent to nitrogen in secondary amines1.
Molecular Structure Analysis
The molecular formula of N-1,3-benzoxazol-2-ylguanidine is C8H8N4O2. It has a molecular weight of 176.18 g/mol2.
Chemical Reactions Analysis
N-1,3-benzoxazol-2-ylguanidine has been used in the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles through N-N bond formation1. It has also been used in the synthesis of novel benzoxazole derivatives1.
Physical And Chemical Properties Analysis
N-1,3-benzoxazol-2-ylguanidine is a white powder that is soluble in water and alcohol1. It has a molecular weight of 176.18 g/mol2.
Scientific Research Applications
1. Synthesis and Evaluation in Hypoglycemic Activity
Vicini et al. (1992) explored the synthesis of 1,2-benzisothiazol-3-ylguanidines and related compounds, finding that some exhibited moderate hypoglycemic activity, although many caused acute toxic effects (Vicini, Amoretti, & Caretta, 1992).
2. Role in C(sp3)-H α-Alkylation of Amines
Lahm and Opatz (2014) discovered that the benzoxazol-2-yl- substituent functions as a removable activating and directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines (Lahm & Opatz, 2014).
3. Mechanism of Anodic N-N Bond Formation
Gieshoff et al. (2017) provided insights into the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles through N-N bond formation, highlighting its application in the creation of medicinally relevant structures (Gieshoff et al., 2017).
4. Photo-Physical Characteristics
Padalkar et al. (2011) synthesized novel benzoxazole derivatives and analyzed their photo-physical properties, finding them suitable for excited state intra-molecular proton transfer with single absorption and dual emission characteristics (Padalkar et al., 2011).
5. Synthesis and Biological Activity
Krawiecka et al. (2013) synthesized new derivatives of 1,3-benzoxazol-2(3H)-one and tested them for antimicrobial activity, finding effectiveness against a range of bacteria and yeasts (Krawiecka et al., 2013).
6. Metal-Free Route to 2-Aminobenzoxazoles
Lamani and Prabhu (2011) developed a metal-free route for oxidative amination ofbenzoxazole, providing an environmentally friendly method for C-N bond formation (Lamani & Prabhu, 2011).
7. Photophysical Properties of Benzoxazole Derivatives
Guzow et al. (2013) studied the photophysical properties of 3-[2-(N-phenylcarbazolyl)benzoxazol-5-yl]alanine derivatives, which are important for understanding the microenvironment's polarity in biophysical studies (Guzow et al., 2013).
8. Reactivity of Coordinated Aminoguanidines
Xiang et al. (2019) investigated the synthesis, structure, and reactivity of an osmium(III) complex with aminoguanidine, highlighting its potential in understanding the role of such compounds in biological systems (Xiang et al., 2019).
9. Microwave-Assisted Synthesis of Benzoxazoles
Dolzhenko et al. (2006) developed a method for the microwave-assisted synthesis of s-triazino[2,1-b] benzoxazoles, demonstrating an efficient approach for creating these compounds (Dolzhenko, Chui, & Dolzhenko, 2006).
10. Aerobic Oxidation of Osmium(III) N-Hydroxyguanidine Complex
Xiang et al. (2016) reported on the aerobic oxidation of an osmium(III) N-hydroxyguanidine complex to produce nitric oxide, providing insights into the mechanism of NO biosynthesis in biological systems (Xiang et al., 2016).
Safety And Hazards
The specific safety and hazards of N-1,3-benzoxazol-2-ylguanidine are not mentioned in the search results. However, it is noted that this product is not intended for human or veterinary use and is for research use only2.
Future Directions
N-1,3-benzoxazol-2-ylguanidine has potential applications in various fields of research and industry2. It has been used in a variety of scientific research applications, including biochemical and physiological studies, as well as laboratory experiments1. The future directions of this compound could involve further exploration of its potential applications in these areas.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature.
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-7(10)12-8-11-5-3-1-2-4-6(5)13-8/h1-4H,(H4,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGZREDJXWXRBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278661 | |
Record name | N-1,3-benzoxazol-2-ylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzoxazol-2-ylguanidine | |
CAS RN |
39123-82-5 | |
Record name | 2-Guanidinobenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39123-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 8967 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039123825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoxazolylguanidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8967 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-1,3-benzoxazol-2-ylguanidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1,3-benzoxazol-2-yl)guanidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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